2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
2-Cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a derivative of isoindole-1,3-dione, characterized by a cycloheptyl substituent at the 2-position and a carboxylic acid group at the 5-position. The cycloheptyl group distinguishes it from smaller aliphatic (e.g., butyl, allyl) or aromatic substituents, influencing steric bulk, lipophilicity, and molecular interactions .
Properties
IUPAC Name |
2-cycloheptyl-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-14-12-8-7-10(16(20)21)9-13(12)15(19)17(14)11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKHNBKGJXJOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of cycloheptanone with phthalic anhydride under acidic conditions to form the intermediate product, which is then further reacted with ammonia or an amine to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Inhibition of Heparanase
One of the most notable applications of this compound is its role as an inhibitor of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. Research indicates that derivatives of 2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exhibit potent heparanase inhibitory activity with IC50 values ranging from 200 to 500 nM. These compounds show selectivity over human beta-glucuronidase, suggesting a targeted approach in therapeutic applications against cancer .
Anti-Angiogenic Effects
The anti-angiogenic properties of this compound make it a candidate for developing treatments aimed at curbing tumor growth by inhibiting the formation of new blood vessels. The inhibition of heparanase activity leads to reduced angiogenesis, which is critical in tumor progression .
Potential Therapeutic Agent
The unique structural features of this compound allow for modifications that can enhance its pharmacological profile. For instance, the introduction of different substituents could lead to improved efficacy and reduced side effects in therapeutic contexts .
Case Study 1: Heparanase Inhibition
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various derivatives of dioxoisoindole compounds and tested their heparanase inhibitory activities. One derivative demonstrated an IC50 value significantly lower than that of existing heparanase inhibitors, highlighting the potential of this compound class in cancer therapeutics .
Case Study 2: Anti-Cancer Activity
Another study explored the anti-cancer properties of isoindole derivatives, including this compound. The results indicated that these compounds not only inhibited cancer cell proliferation but also induced apoptosis in various cancer cell lines, suggesting their potential as anti-cancer agents .
Mechanism of Action
The mechanism of action of 2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 2-cycloheptyl-1,3-dioxo-isoindole-5-carboxylic acid and its analogs:
| Compound Name | Substituent (Position 2) | Molecular Formula | Molecular Weight | Notable Properties | References |
|---|---|---|---|---|---|
| 2-Cycloheptyl-1,3-dioxo-isoindole-5-carboxylic acid | Cycloheptyl | C16H17NO4* | ~287.3* | High lipophilicity due to bulky cycloheptyl | [4, 12] |
| 2-Cyclopentyl-1,3-dioxo-isoindole-5-carboxylic acid | Cyclopentyl | C14H13NO4 | 259.26 | Lower steric hindrance vs. cycloheptyl analog | [2, 6, 12] |
| 2-Butyl-1,3-dioxo-isoindole-5-carboxylic acid | Butyl | C13H13NO4 | 247.25* | Moderate lipophilicity; commercial availability | [3] |
| 2-Allyl-1,3-dioxo-isoindole-5-carboxylic acid | Allyl | C12H9NO4 | 247.21 | Reactive allyl group; potential for derivatization | [10] |
| 2-(4-Ethoxyphenyl)-1,3-dioxo-isoindole-5-carboxylic acid | 4-Ethoxyphenyl | C17H13NO5 | 311.29 | Aromatic substituent enhances π-π interactions | [13] |
| TID46 (tetraiodo derivative) | 4,5,6,7-Iodo | C11H5I4NO4 | 684.77 | Nanomolar CK2 inhibition (IC50 = 150 nM) | [5] |
*Estimated based on cyclopentyl analog and cycloheptyl group contribution.
Key Observations
Aromatic substituents (e.g., 4-ethoxyphenyl) introduce electronic effects (e.g., resonance, dipole interactions) beneficial for target binding in kinase inhibition . Halogenated derivatives like TID46 demonstrate high biological activity, with iodine atoms enhancing van der Waals interactions in kinase binding pockets .
Physicochemical Properties :
- The carboxylic acid group at position 5 confers acidity (pKa ~2-3), enabling salt formation for improved solubility .
- Lipophilicity trends : Cycloheptyl > cyclopentyl > butyl > allyl, as larger aliphatic groups increase logP values.
Biological Activity: TID46’s IC50 of 150 nM against CK2 kinase highlights the impact of halogenation on potency .
Butyl and allyl derivatives are commercially available at premium prices (e.g., €296.50/g for butyl variant) .
Biological Activity
2-Cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound belonging to the isoindole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₄H₁₉NO₃
- Molecular Weight : 251.31 g/mol
- CAS Number : 117135-94-1
Research indicates that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids exhibit significant biological activity through the inhibition of specific enzymes. Notably, they are recognized as inhibitors of endo-beta-glucuronidase heparanase , which plays a critical role in various pathological processes including cancer metastasis and inflammation .
1. Antitumor Activity
Compounds similar to this compound have demonstrated antitumor properties. For instance:
- In vitro studies showed that certain derivatives exhibit cytotoxic effects against various cancer cell lines with IC50 values ranging from 200 to 500 nM .
2. Anti-inflammatory Effects
These compounds also show promise in reducing inflammation by inhibiting cytokine production. This property is crucial for developing therapies aimed at inflammatory diseases .
3. Antimicrobial Activity
Isoindole derivatives have been noted for their antimicrobial properties against fungi and bacteria. The presence of the isoindole structure is linked to enhanced antimicrobial efficacy .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodology :
-
Step 1 : Start with a core indole-5-carboxylic acid derivative (e.g., 3-formyl-1H-indole-2-carboxylic acid) and introduce the cycloheptyl group via nucleophilic substitution or coupling reactions.
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Step 2 : Use acetic acid (AcOH) as a solvent under reflux (3–5 hours) to facilitate cyclization and dioxo-group formation, as demonstrated in analogous isoindole syntheses .
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Step 3 : Optimize stoichiometry (1.0–1.1 equiv of reagents) and temperature (reflux vs. room temperature) to balance yield and side reactions. For example, cycloheptylamine may require longer reaction times due to steric hindrance.
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Step 4 : Purify via recrystallization or column chromatography, monitoring purity with HPLC or NMR.
- Key Considerations :
-
Compare with structurally similar compounds (e.g., 2-(2-methoxyphenyl) derivatives) to identify solvent and catalyst compatibility .
Q. How can researchers characterize the physical and chemical properties of this compound given limited existing data?
- Methodology :
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points (mp) and decomposition temperatures. For reference, indole-5-carboxylic acid derivatives typically melt between 208–259°C .
- Solubility : Perform gradient solubility tests in polar (water, DMSO) and non-polar solvents (hexane).
- Spectroscopy : Employ FTIR to confirm carbonyl (C=O) and carboxylic acid (COOH) functional groups. Compare with computational IR spectra for validation.
- Stability : Conduct accelerated stability studies under varying pH, humidity, and light exposure to identify degradation pathways .
Q. What stability considerations are critical for storing and handling this compound in laboratory settings?
- Methodology :
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis of the dioxo-isoindole core .
- Handling : Use desiccants to mitigate moisture-induced degradation. Avoid exposure to strong bases or oxidizing agents, which may destabilize the cycloheptyl or carboxylic acid groups.
- Monitoring : Regularly analyze stored samples via TLC or HPLC to detect decomposition (e.g., loss of carboxylic acid moiety).
Q. Which analytical techniques are most effective for assessing the purity of this compound post-synthesis?
- Methodology :
- Chromatography : Utilize reverse-phase HPLC with UV detection (λ = 254 nm) to separate and quantify impurities.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects byproducts (e.g., incomplete cycloheptyl substitution).
- Elemental Analysis : Validate C, H, N, and O content to ensure stoichiometric consistency.
- NMR : ¹H/¹³C NMR resolves structural ambiguities, such as regioselectivity in isoindole substitution .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental approaches to predict reaction pathways for this compound?
- Methodology :
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Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states, focusing on cycloheptyl group incorporation and dioxo-ring formation.
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Machine Learning : Train models on analogous isoindole syntheses to predict optimal catalysts (e.g., Pd-based for coupling reactions) .
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Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) to refine activation energy estimates.
Q. What strategies should be employed to resolve contradictions in published data regarding this compound’s reactivity or toxicity?
- Methodology :
- Meta-Analysis : Systematically review literature to identify variables causing discrepancies (e.g., solvent polarity, impurity profiles).
- Reproducibility Studies : Replicate key experiments under controlled conditions (e.g., standardized reagent grades, humidity levels).
- Toxicological Reassessment : Conduct Ames tests or in vitro cytotoxicity assays if initial studies lack rigor (e.g., inadequate controls or exposure durations) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodology :
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Scaffold Modification : Replace the cycloheptyl group with smaller (cyclopentyl) or bulkier (adamantyl) substituents to assess steric effects on target binding.
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Functional Group Interplay : Introduce electron-withdrawing groups (e.g., nitro) at the 5-carboxylic acid position to modulate acidity and bioavailability .
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In Silico Docking : Screen modified derivatives against protein targets (e.g., enzymes in inflammatory pathways) using AutoDock Vina or Schrödinger Suite.
Q. What methodologies are recommended for evaluating the environmental fate and atmospheric interactions of this compound?
- Methodology :
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Degradation Studies : Expose the compound to UV light or ozone to simulate atmospheric oxidation, analyzing products via GC-MS.
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Partition Coefficients : Measure log Kow (octanol-water) and log Koa (octanol-air) to predict bioaccumulation potential.
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Aquatic Toxicity : Perform Daphnia magna or algae growth inhibition tests to assess ecotoxicological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
